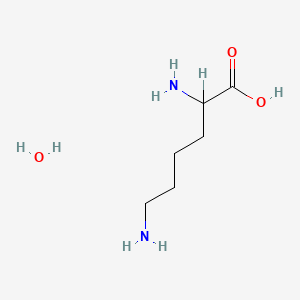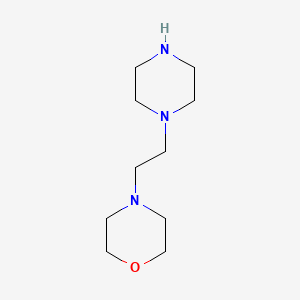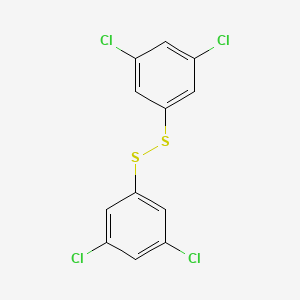
Bis(3,5-dichlorophenyl) disulfide
Übersicht
Beschreibung
Bis(3,5-dichlorophenyl) disulfide, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, is a chemical compound with the linear formula (Cl2C6H3S)2. It may be used in the synthesis of 3-((3,5-dichlorophenyl)thio)-6-methyl-1H-indol-2-yl)propanoic acid .
Molecular Structure Analysis
The molecular formula of Bis(3,5-dichlorophenyl) disulfide is C12H6Cl4S2. It consists of two 3,5-dichlorophenyl groups connected by a disulfide bridge. The molecular weight is 356.12 g/mol .Safety and Hazards
Wissenschaftliche Forschungsanwendungen
Photo-Oxidative Polymerization
Bis(3,5-dimethylphenyl) disulfide, a compound related to bis(3,5-dichlorophenyl) disulfide, has been used in photo-oxidative polymerization processes. The research by Yamamoto, Oyaizu, and Tsuchida (1993) describes the formation of poly(thio-2,6-dimethyl-1,4-phenylene) at room temperature, leveraging the electrophilic reaction of sulfonium cation produced by photo-oxidation in the presence of sensitizers like 2,3-dicyanonaphthalene (Yamamoto, Oyaizu, & Tsuchida, 1993).
Crystal Structure Analysis
The crystal structure of bis(2-chlorophenyl) disulfide, another analogous compound, has been determined, showing monoclinic crystals with specific dimensions and torsion angles. This research by Mak et al. (1989) is crucial in understanding the molecular geometry and potential applications in material science (Mak et al., 1989).
Self-Healing Elastomers
Bis(4-aminophenyl) disulfide has been effectively used as a dynamic crosslinker in designing self-healing poly(urea–urethane) elastomers. Rekondo et al. (2014) demonstrate that these elastomers exhibit quantitative healing efficiency at room temperature without external catalysts or intervention, highlighting the potential of disulfide-based materials in self-repairing applications (Rekondo et al., 2014).
Odorless Syntheses and Applications
Research by Patra et al. (2005) on bis[4-(trimethylsilyl)phenyl]disulfide explores its use as an odorless equivalent for common disulfides in synthesis processes. This has applications in the preparation of specific selenium compounds under controlled conditions (Patra et al., 2005).
Electrosynthesis
Bis(dialkylthiocarbamoyl) disulfides were synthesized directly from dialkylamines and carbon disulfide by electrolysis, as detailed by Torii, Tanaka, and Misima (1978). This showcases the potential of disulfides in electrosynthetic applications (Torii, Tanaka, & Misima, 1978).
Eigenschaften
IUPAC Name |
1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQANWHMOHXBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SSC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370766 | |
| Record name | Bis(3,5-dichlorophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dichlorophenyl) disulfide | |
CAS RN |
137897-99-5 | |
| Record name | Bis(3,5-dichlorophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



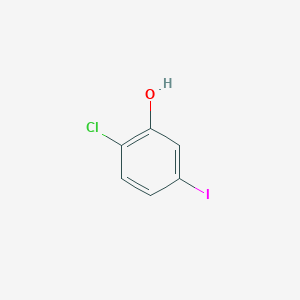
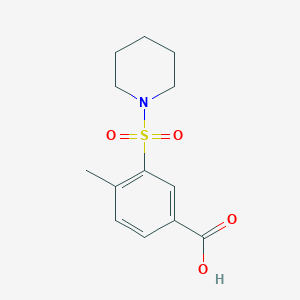
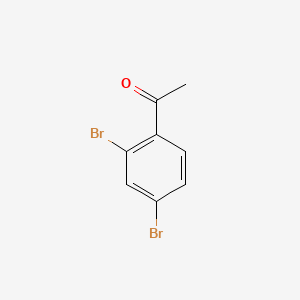
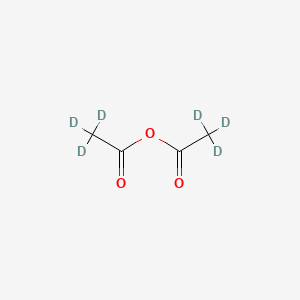

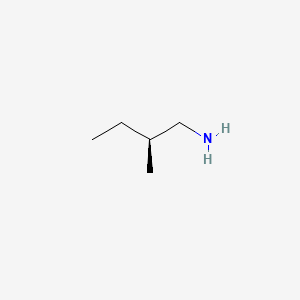

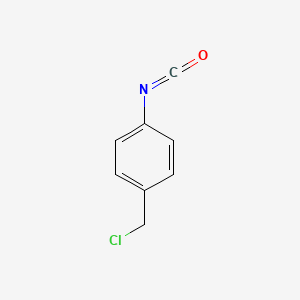
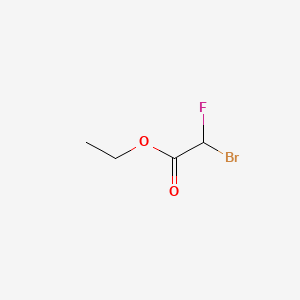
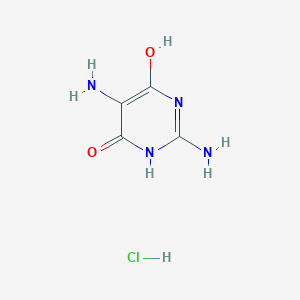
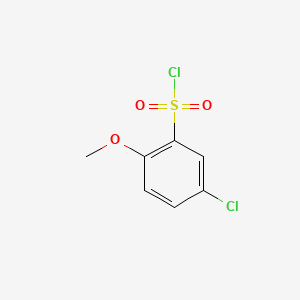
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
